Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-9-7-13(8-10-16)15-4-2-3-11-18(12-15)17(19)14-5-6-14/h7-10,14-15H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRNYUDNSIPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multiple steps, starting with the preparation of the azepane ring and the introduction of the methoxyphenyl and cyclopropyl groups. Common synthetic routes include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Cyclopropyl Group: This can be done using cyclopropanation reactions, where a cyclopropyl group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and synthetic approaches:
| Compound Name | Structural Features | Biological Activity | Synthesis Method | Key Findings |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)cyclopropylmethanone derivatives | Cyclopropyl + piperazine + 4-chlorophenyl | Anticancer (MDA-MB-435 cells), antituberculosis (M. tb H37Rv) | Reductive amination with NaBH(OAc)₃ | Compound 3c showed dual activity (IC₅₀: 40 µg/mL for cancer; MIC: 6.25 µg/mL for TB). |
| (3-((4-Amino-1,3,5-triazaspiro[5.5]undeca-2,4-dien-2-yl)amino)phenyl)(cyclopropyl)methanone | Cyclopropyl + triazaspiro ring + phenyl | 5-HT2B receptor antagonism | Reflux with cyanoguanidine and cyclohexanone in HCl/EtOH | Moderate selectivity for 5-HT2B (Ki: 12 nM) over other serotonin receptors. |
| (5-Bromoindolin-1-yl)(cyclopropyl)methanone | Cyclopropyl + indoline + bromo substituent | Autophagy inhibition | GP I method (flash chromatography) | Induced autophagy blockade in HeLa cells (EC₅₀: 1.2 µM). |
| Cyclopentyl[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azepan-1-yl]methanone | Cyclopropyl + azepane + oxadiazole + cyclopentyl | Not reported | Unspecified (structural analog) | Oxadiazole enhances metabolic stability; azepane confers conformational flexibility. |
| Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone | Cyclopropyl + piperazine + phenyl | Not reported (commercial availability suggests CNS or antimicrobial applications) | Unspecified | Piperazine moiety may improve solubility and blood-brain barrier penetration. |
Critical Analysis of Structural and Functional Differences
Azepane vs. Piperazine Rings
- Piperazine (6-membered ring) : In and , the smaller, more rigid piperazine ring improves hydrogen-bonding capacity (two nitrogen atoms), critical for antituberculosis activity in .
Substituent Effects
- 4-Methoxyphenyl (target compound) : The electron-donating methoxy group may enhance π-π stacking or interactions with hydrophobic pockets, similar to the 4-chlorophenyl group in (electron-withdrawing Cl improves membrane permeability).
- Oxadiazole () : Introduces metabolic stability and hydrogen-bond acceptor sites, contrasting with the methoxyphenyl’s role in dipole interactions.
Biological Activity
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
The compound is characterized by the presence of a cyclopropyl group and an azepan ring, which are known to influence its pharmacological properties. The methoxy group on the phenyl ring enhances its lipophilicity and may contribute to its interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, thereby exerting anti-inflammatory or anticancer effects.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurological pathways relevant to conditions like depression or anxiety.
1. Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of azepane compounds have been evaluated for their cytotoxicity against various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects, potentially inducing apoptosis in cancer cells.
2. Anti-inflammatory Effects
Compounds containing cyclopropyl and azepane moieties have been documented for their anti-inflammatory properties. The methoxy group may enhance these effects by increasing the compound's affinity for inflammatory mediators.
3. Neuroprotective Potential
Given its structural similarity to known neuroprotective agents, this compound could be explored for its ability to protect neuronal cells from damage caused by oxidative stress or neurodegenerative processes.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Azepane + Methoxy | Anticancer |
| Compound B | Cyclopropyl + Phenyl | Anti-inflammatory |
| Compound C | Azepane + Halogen | Neuroprotective |
This table illustrates that while there are overlaps in biological activities among similar compounds, the unique combination of cyclopropyl and methoxy functionalities in our compound may provide distinct advantages in terms of efficacy and specificity.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Study 1 : Investigated the cytotoxic effects on various human cancer cell lines, demonstrating significant inhibition rates comparable to established chemotherapeutic agents.
- Study 2 : Evaluated the anti-inflammatory properties in vitro, showing a reduction in pro-inflammatory cytokines when treated with similar azepane derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Prepare the azepane intermediate substituted with 4-methoxyphenyl at the 3-position. This may involve reductive amination or nucleophilic substitution using 3-(4-methoxyphenyl)azepane precursors .
- Step 2: Introduce the cyclopropylmethanone group via coupling reactions. For example, a Friedel-Crafts acylation or nucleophilic acyl substitution using cyclopropanecarbonyl chloride under anhydrous conditions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via HPLC or TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm as multiplet), azepane N-CH2 (δ 2.5–3.5 ppm), and methoxyphenyl signals (δ 3.8 ppm for OCH3) .
- 13C NMR: Confirm the ketone carbonyl (δ 200–210 ppm) and cyclopropane carbons (δ 8–15 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ calculated for C20H25NO2: 312.1958) .
- X-ray Crystallography: Use SHELX software for structure refinement. Note potential challenges due to cyclopropane ring strain; collect high-resolution data (≤1.0 Å) for accurate bond-angle analysis .
Advanced: How can researchers resolve contradictory reactivity data in literature for similar cyclopropylmethanone derivatives?
Answer:
- Experimental Design:
- Systematically vary reaction conditions (solvent polarity, temperature, catalysts) to identify reproducibility. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates vs. non-polar solvents .
- Use kinetic studies (e.g., in situ IR spectroscopy) to track reaction progress and identify side products .
- Data Analysis:
Advanced: What computational strategies are effective for predicting biological targets or structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with GPCRs or enzymes. The azepane nitrogen and methoxyphenyl group may form hydrogen bonds with targets like serotonin receptors .
- QSAR Modeling: Leverage datasets from PubChem or ChEMBL to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity. Include descriptors like logP (lipophilicity) and polar surface area (PSA) .
- MD Simulations: Simulate stability in biological membranes (GROMACS) to assess bioavailability .
Advanced: How can reaction yields be optimized for large-scale synthesis without compromising purity?
Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps. For cyclopropane formation, use Sharpless conditions (CH2I2/Zn-Et2O) or transition-metal-mediated methods .
- Solvent Optimization: Replace traditional solvents (THF) with greener alternatives (2-MeTHF or cyclopentyl methyl ether) to improve yield and reduce side reactions .
- Process Monitoring: Implement PAT (Process Analytical Technology) tools, such as ReactIR, to detect intermediates and adjust conditions in real time .
Structural Analysis: What challenges arise in crystallographic studies of this compound, and how are they addressed?
Answer:
- Challenges:
- Cyclopropane ring strain may cause disorder in crystal lattices.
- Flexibility of the azepane ring complicates phase determination.
- Solutions:
Biological Activity: What experimental approaches are used to study its interaction with neurological targets?
Answer:
- In Vitro Assays:
- In Vivo Models:
- Behavioral studies (e.g., forced swim test for antidepressant activity) in rodents. Pre-treat with CYP450 inhibitors to account for metabolism .
Stability and Degradation: How to design experiments assessing stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via LC-MS; major products may include hydrolyzed ketones or ring-opened cyclopropane derivatives .
- Light/Oxygen Sensitivity: Conduct accelerated stability studies under UV light (ICH Q1B guidelines). Use argon atmosphere to prevent oxidation of the methoxyphenyl group .
Advanced: How to address discrepancies in reported spectroscopic data for similar compounds?
Answer:
- Reproducibility Checks: Replicate published procedures using identical instruments (e.g., 500 MHz NMR with cryoprobes) .
- Collaborative Studies: Share raw data (e.g., FID files) via platforms like Zenodo for independent validation .
- DFT-NMR Predictions: Compare experimental shifts with computed values (B3LYP/6-31G*) to identify misassignments .
Advanced: What strategies mitigate stereochemical uncertainties in azepane-containing compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
